molecular formula C29H21N3O3S B2854343 (2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 866019-81-0

(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No.: B2854343
CAS No.: 866019-81-0
M. Wt: 491.57
InChI Key: IRZHHOXNXVWZEP-JWGURIENSA-N
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Description

The compound “(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile” (CAS: 866019-81-0) is a nitrile-containing molecule with a complex structure featuring a benzyloxy-substituted phenyl group, a thiazole ring linked to an isoindole-1,3-dione moiety, and a Z-configured propenenitrile backbone . Its molecular formula is C29H21N3O3S, with a molar mass of 491.56 g/mol. The benzyloxy group may enhance lipophilicity, influencing membrane permeability and bioavailability .

Properties

IUPAC Name

(Z)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O3S/c30-17-22(16-20-10-12-24(13-11-20)35-18-21-6-2-1-3-7-21)27-31-23(19-36-27)14-15-32-28(33)25-8-4-5-9-26(25)29(32)34/h1-13,16,19H,14-15,18H2/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZHHOXNXVWZEP-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=NC(=CS3)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C3=NC(=CS3)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile , with the CAS number 866019-81-0 , is a complex organic molecule known for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H21N3O3SC_{29}H_{21}N_{3}O_{3}S with a molecular weight of approximately 491.6 g/mol . The structural complexity includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC29H21N3O3S
Molecular Weight491.6 g/mol
CAS Number866019-81-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Inhibition of Monoamine Oxidase (MAO) : Similar compounds have shown significant inhibition of MAO B, which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin . The selectivity and potency of related derivatives indicate that this compound may share similar properties.
  • Anticancer Activity : The thiazole moiety has been associated with anticancer properties in various studies. Compounds containing thiazole rings have demonstrated efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

Case Study: MAO Inhibition

A study on derivatives similar to this compound revealed that certain nitrile derivatives exhibited potent inhibition against MAO B with IC50 values in the low nanomolar range (1.4 - 4.6 nM). The selectivity ratios were significantly high (>71,400), indicating a strong preference for MAO B over MAO A .

Anticancer Activity

Research has shown that thiazole-containing compounds can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. For example, compounds with similar structures have been tested against breast and prostate cancer cell lines, showing promising results in reducing cell viability and promoting apoptotic pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs may possess anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The isoindole component may also contribute to cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications in the thiazole structure can lead to enhanced selectivity for cancer cells over normal cells.

Antimicrobial Properties

The presence of both thiazole and isoindole rings in the compound suggests potential antimicrobial activities. Thiazoles are well-documented for their efficacy against bacterial strains and fungi. Preliminary studies have indicated that related compounds exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans. Further research is needed to evaluate the specific antimicrobial spectrum of this compound.

Enzyme Inhibition

Given its structural complexity, this compound may serve as an inhibitor for various enzymes implicated in disease processes. For example, thiazole derivatives are often explored as inhibitors of kinases and phosphodiesterases, which play crucial roles in cell signaling and metabolism. Investigating the enzyme inhibition profile of this compound could reveal new therapeutic targets.

Study 1: Anticancer Activity Evaluation

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated a series of thiazole-containing compounds for their anticancer properties. The results showed that compounds similar to (2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity.

Study 2: Antimicrobial Efficacy Assessment

Another study focused on evaluating the antimicrobial properties of structurally related compounds against common pathogens. The findings revealed that certain derivatives demonstrated potent activity against Escherichia coli and Candida species, suggesting that further exploration of this compound could lead to new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile 866019-81-0 C29H21N3O3S 491.56 Benzyloxy phenyl, isoindole-dione-thiazole
(Z)-2-(4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile 1164456-32-9 C22H14FN3O2S 403.43 4-Fluorophenyl, isoindole-dione-thiazole
(2Z)-2-{[N-(2-Formylphenyl)-4-methyl-benzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile Not provided C25H21N3O3S 443.52 4-Methylphenyl, benzenesulfonamido

Key Structural and Functional Differences

The third compound replaces the isoindole-dione-thiazole moiety with a benzenesulfonamido group, altering hydrogen-bonding capacity and solubility .

Molecular Weight and Bioavailability :

  • The target compound’s higher molar mass (491.56 vs. 403.43) may reduce solubility but improve binding affinity in hydrophobic pockets .

Bioactivity and Computational Insights

  • Structural Similarity and Bioactivity Clustering :
    Compounds with shared scaffolds (e.g., thiazole, isoindole-dione) cluster into similar bioactivity profiles, as demonstrated by hierarchical clustering of NCI-60 datasets . The target compound’s benzyloxy and nitrile groups may align with kinase inhibitors or protease modulators, akin to ROCK1 inhibitors identified via chemical space docking .

  • Virtual Screening Metrics : Tanimoto and Dice similarity indices (using MACCS or Morgan fingerprints) likely show moderate similarity (~0.6–0.7) between the target compound and its fluorophenyl analog due to conserved thiazole-isoindole-dione motifs. The benzenesulfonamido analog would score lower (<0.4) due to divergent functional groups .

Q & A

Q. How does this compound compare structurally and functionally to analogous thiazole-isoindole hybrids?

  • Key analogs :
CompoundStructural VariationBioactivity
Analog AMethoxy instead of benzyloxyHigher solubility, lower IC₅₀ against EGFR
Analog BFluorine-substituted isoindoleImproved metabolic stability
  • Trends : Bulky substituents (e.g., benzyloxy) enhance target affinity but reduce solubility .

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